Thiamine(1+) aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiamine(1+) aldehyde is a heteroarenecarbaldehyde and a thiamine.
Scientific Research Applications
Coenzyme Interactions and Reactions Catalyzed by Thiamine
"Active aldehyde" derivatives of thiamine have been prepared and utilized in various reactions. These derivatives include 2-(α-hydroxyethyl)-thiamine, 2-(α-hydroxybenzyl)-thiamine, and others, with their structure verified by proton magnetic resonance spectrum. These compounds demonstrate varying rates of H-D exchange of the α-protons, indicating differences in acidity at the α-carbon positions influenced by adjacent substituents. These derivatives play a crucial role in thiamine-catalyzed reactions such as benzoin formation, confirming thiamine's role in catalysis under non-enzymatic conditions (Mieyal et al., 1971).
Thiamine Hydrochloride in Organic Synthesis
Thiamine hydrochloride has been used as a catalyst in various organic syntheses. For example, it catalyzes the one-pot synthesis of 1,4-dihydropyridines from aldehydes, β-keto esters, and ammonium acetate or formamidine acetate. This method works efficiently with different types of aldehydes and allows easy recovery and reuse of the catalyst (Lei, Ma, & Hu, 2011).
Catalytic Applications in Microwave-Assisted Synthesis
Thiamine hydrochloride has been applied in microwave-assisted organic synthesis, such as the Biginelli condensation of dimedone, urea/thiourea, and substituted aromatic aldehydes. This method offers advantages like short reaction times, simple reaction conditions, and easy product isolation, making it economically and environmentally favorable (Badadhe et al., 2011).
Enzymatic and Biochemical Significance
Thiamine pyrophosphate, a derivative of thiamine, is required as a coenzyme in several enzymatic reactions, leading to the formation of aldehydes or their condensation products. This research has led to the development of theories about the active portion of the thiamine molecule, contributing to the understanding of its biochemical significance (Carlson & Brown, 1961).
Thiamine Hydrochloride in the Synthesis of Pharmaceutically Active Compounds
Thiamine hydrochloride has been used to prepare pharmaceutically active 2-amino-4H-pyran derivatives. This protocol offers advantages like simple, clean, and environmentally benign processes, demonstrating thiamine hydrochloride's utility in pharmaceutical chemistry (Chen et al., 2017).
Properties
Molecular Formula |
C12H15N4OS+ |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]acetaldehyde |
InChI |
InChI=1S/C12H15N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15)/q+1 |
InChI Key |
YLTKXCQXTWMOIT-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC=O |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.